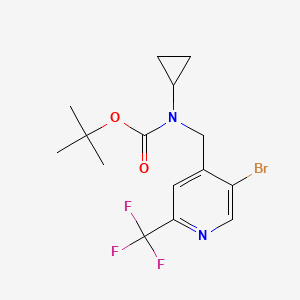
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound that features a trifluoromethyl group, a bromine atom, and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps:
Bromination: The starting material, pyridine, undergoes bromination using hydrobromic acid to introduce the bromine atom at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones.
Reduction: De-brominated derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyclopropyl groups on biological activity. It may serve as a probe in biochemical assays to investigate enzyme interactions and binding affinities.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties can be leveraged to create products with improved efficacy and stability.
Wirkmechanismus
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the cyclopropyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((5-iodo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-chloro-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
- tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)(cyclopropyl)carbamate
Uniqueness
The presence of the bromine atom in this compound makes it unique compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in certain applications.
Eigenschaften
Molekularformel |
C15H18BrF3N2O2 |
|---|---|
Molekulargewicht |
395.21 g/mol |
IUPAC-Name |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C15H18BrF3N2O2/c1-14(2,3)23-13(22)21(10-4-5-10)8-9-6-12(15(17,18)19)20-7-11(9)16/h6-7,10H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
QZOMCOPASLDWAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=NC=C1Br)C(F)(F)F)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


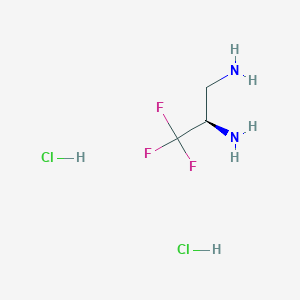
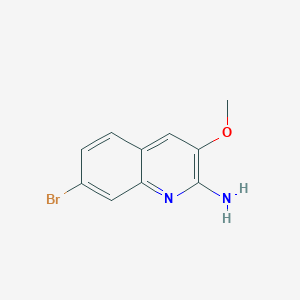

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13918469.png)
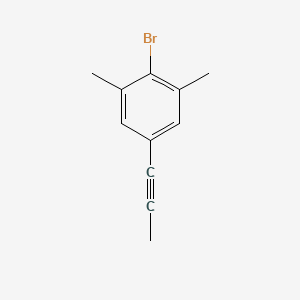
![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
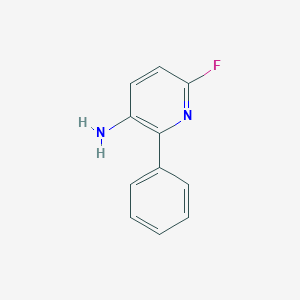

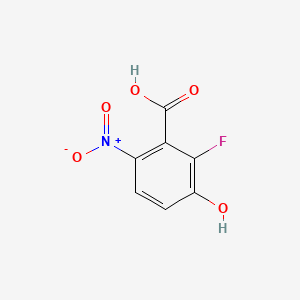
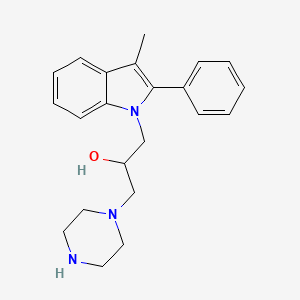
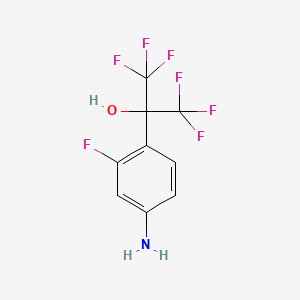
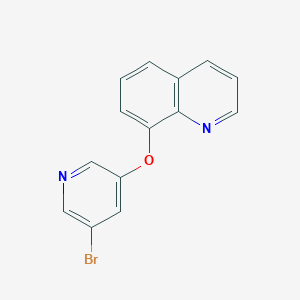
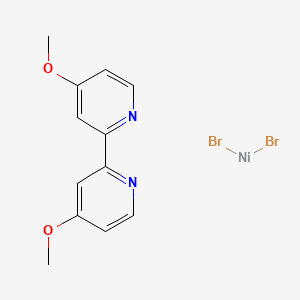
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
